molecular formula C10H18O B072974 1-Cyclohexyl-2-methylpropan-1-one CAS No. 1125-71-9

1-Cyclohexyl-2-methylpropan-1-one

Cat. No.: B072974
CAS No.: 1125-71-9
M. Wt: 154.25 g/mol
InChI Key: XRLQPWQYUOVNTR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methylpropan-1-one is a versatile aliphatic ketone of significant interest in synthetic organic chemistry and industrial research applications. Its structure, featuring a cyclohexyl group adjacent to the carbonyl carbon and a branched 2-methylpropyl chain, makes it a valuable intermediate and building block. A primary research application is its use in the synthesis of more complex molecular architectures, particularly through reactions such as nucleophilic addition to the carbonyl group, reductive amination to yield tertiary amines, or as a precursor in the preparation of heterocyclic compounds. In industrial R&D, this ketone serves as a key model compound and intermediate in the development of novel fragrance and flavor ingredients, where its hydrophobic and structural characteristics contribute to the study of scent profiles, volatility, and stability. Furthermore, researchers utilize this compound to investigate reaction kinetics and mechanisms involving sterically hindered ketones, providing insights into steric and electronic effects on carbonyl reactivity. Its well-defined structure also makes it a suitable candidate for analytical method development, including chromatography and mass spectrometry, as well as for use in material science studies exploring polymer precursors and organic frameworks. This compound is presented to the scientific community as a high-quality chemical tool to facilitate innovation and discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-methylpropan-1-one
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InChI

InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
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InChI Key

XRLQPWQYUOVNTR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID40150078
Record name 1-Cyclohexyl-2-methylpropan-1-one
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Molecular Weight

154.25 g/mol
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CAS No.

1125-71-9
Record name 1-Cyclohexyl-2-methyl-1-propanone
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Record name Cyclohexyl isopropyl ketone
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Record name 1-Cyclohexyl-2-methylpropan-1-one
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Record name 1-cyclohexyl-2-methylpropan-1-one
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Synthetic Methodologies for 1 Cyclohexyl 2 Methylpropan 1 One

Established Synthetic Routes

Established synthetic pathways to 1-Cyclohexyl-2-methylpropan-1-one and its analogs typically employ foundational reactions in organic chemistry. These routes are often characterized by their multi-step nature, involving sequential condensation, reduction, and oxidation reactions.

Multi-Step Condensation, Reduction, and Oxidation Strategies

The synthesis of aryl ketones, a class of compounds to which the phenyl analogue of this compound belongs, can often be achieved through a multi-step process involving Friedel-Crafts acylation. evitachem.com This electrophilic aromatic substitution reaction serves as a primary condensation step. For instance, the synthesis of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one typically involves the acylation of 4-cyclohexylbenzene with isobutyryl chloride using a Lewis acid catalyst like aluminum chloride. evitachem.com

Following the formation of the ketone, further transformations can be carried out. The carbonyl group is susceptible to both reduction and oxidation. evitachem.com Reduction of the ketone using agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding alcohol. evitachem.com Conversely, oxidation reactions can be employed on precursor molecules to generate the ketone functionality. evitachem.com A general multi-step synthetic paradigm involves the careful orchestration of these reaction types to build the target molecule from simpler starting materials. youtube.comlibretexts.org

Reaction Type Description Reagents Intermediate/Product
CondensationForms carbon-carbon bonds to assemble the carbon skeleton. A key example is Friedel-Crafts acylation.Lewis Acids (e.g., AlCl₃), Acyl HalidesKetone
ReductionReduces the carbonyl group to a hydroxyl group.Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Alcohol
OxidationOxidizes an alcohol to a carbonyl group.Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)Ketone

Adaptations of Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds, providing a versatile route to alcohols which can then be oxidized to ketones. vedantu.com The synthesis of this compound can be envisioned through the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with isobutyraldehyde. This reaction would form the secondary alcohol, 1-cyclohexyl-2-methylpropan-1-ol. Subsequent oxidation of this alcohol would yield the desired ketone, this compound.

This two-step sequence is a cornerstone of organic synthesis:

Grignard Reaction: The nucleophilic addition of the Grignard reagent to the aldehyde's carbonyl group forms an alkoxide intermediate, which is then protonated during workup to give the alcohol. vedantu.com

Oxidation: The secondary alcohol is then oxidized to the ketone.

A patent for the synthesis of a related compound, 1-cyclohexyl-1-ethanol, highlights the utility of Grignard reactions in producing cyclohexyl-substituted alcohols. google.com

Step Reactants Reagent Product
1Cyclohexyl bromide + MagnesiumDiethyl etherCyclohexylmagnesium bromide (Grignard reagent)
2Cyclohexylmagnesium bromide + IsobutyraldehydeDiethyl ether, then H₃O⁺1-Cyclohexyl-2-methylpropan-1-ol
31-Cyclohexyl-2-methylpropan-1-olPCC or other oxidizing agentThis compound

Synthetic Approaches Utilizing Cyclohexene (B86901) as a Starting Material

Cyclohexene is a common and readily available starting material in organic synthesis. quora.com Various synthetic routes can be devised starting from this alkene to produce this compound. One plausible route involves the conversion of cyclohexene to an intermediate that can then be coupled with the isobutyryl fragment.

For example, cyclohexene can be converted to cyclohexanol (B46403) through acid-catalyzed hydration. learncbse.in Alternatively, hydrobromination of cyclohexene would yield cyclohexyl bromide, a precursor for a Grignard reagent as described in the previous section. sydney.edu.au

A multi-step synthesis starting from cyclohexene could proceed as follows:

Halogenation: Conversion of cyclohexene to cyclohexyl bromide.

Grignard Formation: Reaction of cyclohexyl bromide with magnesium.

Reaction with Isobutyraldehyde: Formation of the secondary alcohol.

Oxidation: Conversion of the alcohol to the target ketone.

This demonstrates the interconnectivity of fundamental organic reactions in achieving a synthetic target. libretexts.org

Advanced Synthetic Techniques

More advanced synthetic methods focus on controlling the stereochemical outcome of reactions, which is crucial for the synthesis of specific isomers of a compound.

Stereoselective Synthesis of this compound and its Derivatives

The reduction of a ketone such as this compound can lead to the formation of a new chiral center at the carbonyl carbon, resulting in a racemic mixture of two enantiomeric alcohols. Asymmetric reduction methods aim to selectively produce one of these enantiomers. This is often achieved using chiral reducing agents or catalysts.

While specific studies on the asymmetric reduction of this compound are not widely documented, the principles are well-established for other ketones. These methods often involve the use of:

Chiral Boranes: Reagents like (-)-DIP-Chloride can be used for the enantioselective reduction of prochiral ketones.

Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), can effect the asymmetric hydrogenation of ketones to chiral alcohols.

The development of stereoselective methods is a significant area of research, as demonstrated in the synthesis of complex molecules like cyclopropyl (B3062369) boronate esters and cyclobutanones, where controlling stereochemistry is paramount. organic-chemistry.org The application of these advanced techniques would allow for the synthesis of enantiomerically pure derivatives of this compound, which can be valuable for various scientific investigations.

Chiral Auxiliary and Catalyst-Controlled Syntheses

Achieving enantioselectivity in the synthesis of chiral molecules is a primary goal of modern organic synthesis. For ketones with a prochiral center, such as this compound, asymmetric synthesis can be approached using chiral auxiliaries or catalyst-controlled reactions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific applications to this compound are not extensively documented, well-established methods for the asymmetric α-alkylation of carbonyl compounds provide a clear framework. For instance, Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides are powerful tools for the diastereoselective alkylation of enolates. wikipedia.orgnih.gov Another prominent example is the SAMP/RAMP hydrazone methodology, where condensation of a ketone with a chiral hydrazine (B178648) (SAMP or RAMP) allows for highly stereoselective alkylation of the resulting aza-enolate. wikipedia.org

Catalyst-controlled synthesis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to induce enantioselectivity. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates is a powerful method. nih.gov For the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, the Corey–Bakshi–Shibata (CBS) reduction is a foundational strategy. This method uses a chiral oxazaborolidine catalyst to deliver a hydride from a borane (B79455) source with high enantioselectivity, even for sterically hindered ketones. wordpress.com

Table 1: Overview of General Asymmetric Synthesis Methods Applicable to Hindered Ketones

Method Type Key Reagent/Catalyst Typical Substrates Key Feature
Evans Asymmetric Alkylation Chiral Auxiliary Chiral Oxazolidinones Carboxylic acid derivatives Forms a chiral enolate for diastereoselective alkylation. wikipedia.org
Myers Asymmetric Alkylation Chiral Auxiliary (R,R)- or (S,S)-Pseudoephedrine Amides The auxiliary directs alkylation of the α-proton. wikipedia.org
SAMP/RAMP Hydrazone Chiral Auxiliary (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine Aldehydes and ketones Forms a chiral hydrazone for diastereoselective alkylation. wikipedia.org
CBS Reduction Catalyst-Controlled Chiral Oxazaborolidine Prochiral ketones Catalytic, enantioselective reduction to chiral alcohols. wordpress.com
Palladium-Catalyzed Alkylation Catalyst-Controlled Pd(0) complex with chiral ligand Ketone enolates Asymmetric formation of α-alkylated ketones. nih.gov

Biocatalytic and Enzymatic Approaches in Related Ketone Transformations

Biocatalysis has emerged as a powerful and environmentally benign tool in chemical synthesis, offering remarkable selectivity under mild reaction conditions. nih.gov Enzymes, particularly oxidoreductases, are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are valuable synthetic building blocks. nih.govnih.govnih.gov

The primary enzymes used for these transformations are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.gov These enzymes often exhibit exquisite enantioselectivity and can be employed as isolated enzymes or within whole-cell systems. nih.govnih.gov A critical aspect of these reactions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) consumed during the reduction. nih.gov

While direct biocatalytic synthesis of this compound is not a primary focus in the literature, the enzymatic reduction of this ketone to its corresponding chiral alcohol, (R)- or (S)-1-cyclohexyl-2-methylpropan-1-ol, is a highly relevant transformation. The steric bulk of the cyclohexyl and isopropyl groups presents a challenge, but certain enzymes from organisms like Geotrichum candidum, Lactobacillus brevis, and various plant cells have shown efficacy in reducing sterically demanding ketones. nih.govnih.govbibliotekanauki.pl For example, the resting cells of Geotrichum candidum have been used for the asymmetric reduction of cyclohexanones. nih.gov

Table 2: Representative Enzymes in Asymmetric Ketone Reduction

Enzyme Class Source Organism (Example) Typical Substrates Key Characteristics
Alcohol Dehydrogenase (ADH) Rhodococcus ruber Various ketones Often exhibits high stability and stereoselectivity. bibliotekanauki.pl
Alcohol Dehydrogenase (ADH) Lactobacillus brevis Aromatic and aliphatic ketones Can provide access to (R)-alcohols. nih.gov
Carbonyl Reductase (CR) Candida parapsilosis Aromatic and aliphatic ketones Known for reducing a broad range of ketones.
Whole Cells Geotrichum candidum Cyclohexanones, Acetophenones Provides the necessary enzymes and cofactor regeneration system. nih.gov
Plant Tissues Carrot, Parsley Nitroacetophenones A readily available and inexpensive source of reducing enzymes. bibliotekanauki.pl

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. The two most probable synthetic pathways are the Grignard reaction and the Friedel-Crafts acylation.

For a Grignard reaction , involving the addition of cyclohexylmagnesium halide to an isobutyryl electrophile (e.g., isobutyryl chloride or isobutyric anhydride), several factors are critical.

Solvent and Temperature: Reactions are typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Low temperatures (-5 to 0 °C) are often necessary to prevent side reactions, such as enolization of the ketone product or a second addition of the Grignard reagent. nih.govorganic-chemistry.org

Reagent Purity and Activation: The magnesium turnings must be free of oxide layers, which can be achieved by grinding or using activating agents. quora.com All reagents and glassware must be scrupulously dry, as Grignard reagents react readily with water. quora.com

Stoichiometry and Addition Rate: Using a slight excess of the Grignard reagent can compensate for any loss due to reaction with trace water. quora.com Slow, controlled addition of the electrophile to the Grignard solution helps to maintain a low temperature and minimize side product formation. Recent studies have shown that using carboxylic acid anhydrides instead of acyl chlorides can sometimes lead to higher yields and selectivities without the need for a copper catalyst. nih.gov

For a Friedel-Crafts acylation , where cyclohexane (B81311) is acylated with isobutyryl chloride, optimization hinges on the catalyst and reaction conditions.

Catalyst Choice and Loading: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are traditional catalysts. perfumerflavorist.com However, they are often required in stoichiometric amounts and generate significant waste. Heterogeneous solid acid catalysts, such as certain zeolites or metal oxides, are being explored as more environmentally friendly alternatives. nih.govnih.gov The optimal catalyst loading must be determined empirically; for example, a maximum yield in one study was found at 10 mol% of the catalyst. nih.gov

Temperature: The reaction temperature significantly impacts yield. For the acylation of cumene (B47948) with acetyl chloride using AlCl₃, a temperature of 0°C gave the highest yield (98%), whereas with FeCl₃, room temperature was optimal (96% yield). perfumerflavorist.com

Solvent: While some Friedel-Crafts reactions can be run neat or with the aromatic substrate as the solvent, inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used.

Table 3: Key Parameters for Optimizing Synthesis Yields

Synthetic Route Parameter Typical Conditions/Considerations Effect on Yield/Purity
Grignard Reaction Temperature -10 °C to 25 °C Lower temperatures reduce side reactions and increase ketone yield. nih.gov
Electrophile Acyl Chloride vs. Anhydride (B1165640) Anhydrides may offer higher selectivity and yield without a catalyst. nih.gov
Water Content Anhydrous conditions Prevents destruction of the Grignard reagent. quora.com
Friedel-Crafts Acylation Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst choice and amount directly impact reaction rate and yield. perfumerflavorist.comnih.gov
Temperature 0 °C to 80 °C Temperature must be controlled to balance reaction rate and side product formation. perfumerflavorist.comnih.gov
Reagent Ratio Substrate:Acylating Agent:Catalyst The molar ratios are critical for maximizing conversion and minimizing byproducts. perfumerflavorist.com

Purification and Isolation Methodologies

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Its liquid state at room temperature dictates the use of chromatographic or distillation techniques. sigmaaldrich.com

Chromatographic Techniques for High Purity Isolation

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. phenomenex.comwelch-us.com

An analytical HPLC method for this compound has been developed, providing a foundation for scaling up to a preparative separation. sielc.com This method utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com

Scaling up from an analytical to a preparative method involves several considerations:

Column Size: Preparative columns have larger internal diameters (typically ≥20 mm) and are packed with more stationary phase material to accommodate larger sample loads. phenomenex.com

Flow Rate: Flow rates are significantly higher in preparative HPLC to process larger volumes in a reasonable time.

Sample Loading: The amount of crude product injected onto the column is maximized without sacrificing the resolution between the target compound and its impurities.

Table 4: Analytical and Preparative HPLC Parameters for Ketone Purification

Parameter Analytical HPLC (Example for this compound sielc.com) Preparative HPLC (General Considerations)
Column Newcrom R1 Larger diameter (e.g., >20 mm ID), longer length
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid Same or similar, but used in much larger volumes
Flow Rate Typically 0.5-2.0 mL/min Typically >20 mL/min
Detection UV, Mass Spectrometry (MS) UV (often at higher concentrations), Fraction Collector
Injection Volume Microliters (µL) Milliliters (mL) or grams of sample
Primary Goal Quantitation and identification Isolation and purification of high-purity compound. welch-us.comteledynelabs.com

Distillation and Other Classical Separation Methods

For liquid compounds with sufficient thermal stability and differences in boiling points from their impurities, distillation is a fundamental and scalable purification technique. wikipedia.org Given that this compound is a relatively high-molecular-weight ketone, it is expected to have a high boiling point, making vacuum distillation the preferred method to avoid thermal decomposition.

Fractional distillation is employed when the boiling points of the components in a mixture are close (typically differing by less than 25 °C). wikipedia.org The key component is the fractionating column, which is packed with materials like glass beads or rings. This packing provides a large surface area for repeated vaporization-condensation cycles, effectively performing multiple simple distillations in a single apparatus and leading to a much better separation of liquids with close boiling points. rochester.edu

Another classical method that can be applied to the purification of ketones is bisulfite extraction . This technique relies on the reversible reaction of aldehydes and sterically unhindered ketones with aqueous sodium bisulfite to form a charged, water-soluble adduct. nih.gov This adduct can be separated from other organic components in an aqueous layer. The ketone can then be regenerated by treating the aqueous layer with acid or base. This method is particularly useful for separating ketones from unreactive organic impurities like alcohols or alkanes.

Table 5: Classical Separation Methods for Ketone Purification

Method Principle Application for this compound Key Parameters
Fractional Distillation Separation based on differences in boiling points. byjus.com Primary purification of the crude product, especially on a large scale. Column length/efficiency (theoretical plates), pressure (vacuum), heating rate. rochester.edu
Simple Distillation Separation of liquids with large differences in boiling points (>25 °C). wikipedia.org Gross removal of a low-boiling solvent or separation from very high-boiling impurities. Temperature, pressure.
Bisulfite Extraction Reversible formation of a water-soluble adduct. Removal from non-ketonic, organic-soluble impurities. Stirring time, concentration of bisulfite solution, pH for regeneration.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyl 2 Methylpropan 1 One

Carbonyl Group Reactivity

The carbonyl group (C=O) in 1-cyclohexyl-2-methylpropan-1-one is the primary site of nucleophilic attack. However, the presence of a bulky cyclohexyl group on one side and an isopropyl group on the other creates significant steric hindrance, which modulates the accessibility of the carbonyl carbon to incoming nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction class for ketones. The steric bulk surrounding the carbonyl in this compound plays a crucial role in determining the feasibility and outcome of these reactions.

The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields the corresponding secondary alcohol, 1-cyclohexyl-2-methylpropan-1-ol. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The stereochemical outcome of this reduction is of significant interest. Due to the steric hindrance, the hydride reagent will preferentially attack from the less hindered face of the carbonyl group. The stereoselectivity can be influenced by the size of the hydride reagent; bulkier reagents exhibit a higher degree of facial selectivity. acs.org For instance, the reduction of sterically hindered cyclic ketones often yields the thermodynamically more stable alcohol as the major product. researchgate.net

Table 1: Representative Hydride Reduction of a Sterically Hindered Ketone

ReactantReagentSolventProductDiastereoselectivity (Typical)
This compoundNaBH₄Methanol1-Cyclohexyl-2-methylpropan-1-olModerate to Good
This compoundLiAlH₄Diethyl ether1-Cyclohexyl-2-methylpropan-1-olGood to Excellent

Note: The diastereoselectivity values are illustrative for sterically hindered ketones and are not based on specific experimental data for this compound.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to this compound would lead to the formation of a tertiary alcohol. However, the significant steric hindrance around the carbonyl group makes this reaction challenging. nih.gov For highly hindered ketones, the Grignard reagent may act as a base, leading to deprotonation at the alpha-carbon, or the reaction may fail to proceed altogether. bldpharm.com

The choice of the organometallic reagent is critical. Less sterically demanding reagents would have a higher likelihood of successfully attacking the carbonyl carbon. The reaction would proceed via nucleophilic addition to form a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol.

This compound can react with primary amines (R-NH₂), hydroxylamine (B1172632) (NH₂OH), and hydrazine (B178648) (NH₂NH₂) to form imines, oximes, and hydrazones, respectively. These reactions are condensation reactions that involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nih.govyoutube.com

The formation of these derivatives from sterically hindered ketones can be slow and may require specific conditions to drive the reaction to completion, such as the use of a Dean-Stark apparatus to remove water azeotropically or the addition of a dehydrating agent. The pH of the reaction medium is also a crucial factor, with mildly acidic conditions generally favoring the reaction.

Table 2: Formation of Imine, Oxime, and Hydrazone Derivatives

ReactantReagentProduct TypeGeneral Conditions
This compoundPrimary Amine (R-NH₂)ImineToluene, Dean-Stark trap, acid catalyst
This compoundHydroxylamine (NH₂OH)OximeEthanol, heat, mild base
This compoundHydrazine (H₂N-NH₂)HydrazoneEthanol, heat

Note: These conditions are representative for the synthesis of derivatives from sterically hindered ketones.

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of a tertiary hydrogen atom on the carbon alpha to the carbonyl group allows for the formation of an enolate ion under basic conditions. The reactivity of this enolate is central to a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can act as a nucleophile in alkylation and acylation reactions. The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to prevent the base from attacking the carbonyl carbon.

Once formed, the enolate can react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-position. Due to the presence of only one type of alpha-hydrogen, the alkylation of this compound is regioselective. Similarly, the enolate can react with an acyl halide or an anhydride (B1165640) to introduce an acyl group, leading to the formation of a β-dicarbonyl compound.

The steric hindrance of the enolate can influence the feasibility of these reactions, with less bulky electrophiles being more reactive.

Table 3: Representative Alpha-Alkylation and Acylation

ReactantBaseElectrophileProduct Type
This compoundLDAMethyl Iodide (CH₃I)α-Methylated Ketone
This compoundLDAAcetyl Chloride (CH₃COCl)β-Diketone

Note: This table illustrates the general approach to α-alkylation and acylation of a hindered ketone.

Aldol (B89426) Condensation and Related Processes

The aldol condensation is a cornerstone of carbon-carbon bond formation. For an unsymmetrical ketone like this compound, which possesses an α-hydrogen on the isopropyl group, both self-condensation and crossed-aldol condensations are theoretically possible.

Self-Aldol Condensation: The self-condensation of this compound would involve the deprotonation of the α-hydrogen on the methine carbon of the isopropyl group to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the ketone. Due to significant steric hindrance from both the bulky cyclohexyl and isopropyl groups, the equilibrium for the self-aldol addition is generally unfavorable. nih.gov

Crossed-Aldol Condensation (Claisen-Schmidt type): A more synthetically viable pathway is the crossed-aldol condensation, particularly with an aldehyde that lacks α-hydrogens, such as benzaldehyde. In this reaction, known as the Claisen-Schmidt condensation, the ketone exclusively forms the enolate, which then attacks the aldehyde carbonyl. libretexts.orglibretexts.org This is because aldehydes are generally more reactive electrophiles than ketones. libretexts.org The subsequent dehydration of the aldol addition product is often favored, leading to the formation of a conjugated enone.

Reactant 1Reactant 2BaseExpected ProductReaction Type
This compoundBenzaldehydeNaOH or KOH(E)-1-Cyclohexyl-2-methyl-3-phenylprop-2-en-1-oneCrossed-Aldol (Claisen-Schmidt)
This compoundThis compoundStrong Base (e.g., LDA)1,3-Dicyclohexyl-4-hydroxy-2,2,4-trimethylpentan-1-oneSelf-Aldol Addition

Cyclohexyl Moiety Reactions

The cyclohexyl ring in this compound offers a platform for various transformations, including functionalization and aromatization.

Functionalization of the Cyclohexane (B81311) Ring System

Direct functionalization of the unactivated C-H bonds of the cyclohexane ring is a challenging yet highly sought-after transformation. Modern synthetic methods, often employing transition metal catalysis, can achieve site-selective C-H activation. sigmaaldrich.comnih.gov For instance, palladium-catalyzed reactions have been developed for the β-functionalization of cyclic ketones. scripps.edu These methods could potentially be applied to introduce functional groups at specific positions on the cyclohexyl ring of this compound, guided by the directing effect of the carbonyl group or through the use of specialized ligands.

Photochemical reactions also offer a pathway for functionalizing the cyclohexane ring. Upon UV irradiation, the ketone can be excited to a reactive state, which can then participate in intermolecular reactions with suitable partners. nih.gov

Aromatization and Dehydrogenation Studies

The conversion of the cyclohexyl group to an aromatic ring represents a significant transformation. This can be achieved through catalytic dehydrogenation. Such reactions typically require a catalyst, often a noble metal like platinum or palladium on a support, and elevated temperatures. biosynth.com The driving force for this reaction is the formation of the highly stable aromatic system.

The aromatization of cyclohexanone (B45756) derivatives to the corresponding phenols is a well-documented process. nih.gov While direct studies on this compound are scarce, it is plausible that under suitable catalytic conditions, it could be dehydrogenated to form 2-methyl-1-phenylpropan-1-one.

Starting MaterialReagents/ConditionsProduct
This compoundPt/C or Pd/C, High Temperature2-Methyl-1-phenylpropan-1-one

Isopropyl Group Transformations

The isopropyl group presents another site for selective chemical modification within the this compound molecule.

Selective Oxidation and Reduction of Methyl Groups

Direct selective oxidation of one of the methyl groups of the isopropyl moiety while leaving the rest of the molecule intact is a formidable challenge. The oxidation of a secondary alcohol, which could be obtained from the reduction of the ketone, to a ketone is a standard transformation. vaia.comlibretexts.orgvedantu.com For instance, isopropyl alcohol is oxidized to acetone (B3395972). vaia.comvedantu.com However, selective oxidation of a methyl group within an isopropyl substituent of a ketone would likely require advanced catalytic systems, possibly involving enzymatic or biomimetic approaches.

The selective reduction of a methyl group is not a common transformation in organic synthesis.

Rearrangement Reactions and Fragmentation Pathways

This compound can undergo various rearrangements and fragmentations, particularly under photochemical or mass spectrometric conditions.

Rearrangement Reactions: The Baeyer-Villiger oxidation is a classic rearrangement reaction of ketones. wikipedia.org In this reaction, a peroxyacid is used to convert a ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the product. For this compound, the expected major product would be cyclohexyl isobutyrate, resulting from the migration of the cyclohexyl group.

Fragmentation Pathways: In mass spectrometry, ketones undergo characteristic fragmentation patterns. sigmaaldrich.com The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. For this compound (molecular weight: 154.25 g/mol ), two primary α-cleavage pathways are possible:

Loss of the isopropyl radical (C₃H₇•, mass = 43) to form the cyclohexylacylium ion (C₇H₁₁O⁺, m/z = 111).

Loss of the cyclohexyl radical (C₆H₁₁•, mass = 83) to form the isobutyrylium ion ((CH₃)₂CHCO⁺, m/z = 71).

Photochemical reactions, such as the Norrish Type I and Type II reactions, also lead to fragmentation. wikipedia.orglibretexts.orgyoutube.com The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, leading to the formation of radical intermediates. wikipedia.orglibretexts.org For this compound, this would result in a cyclohexyl radical and an isobutyryl radical, or an isopropyl radical and a cyclohexanecarbonyl radical. These radicals can then undergo further reactions like decarbonylation or recombination. The Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-position, is less likely for this molecule due to the absence of γ-hydrogens on the cyclohexyl ring in a readily accessible conformation.

Fragmentation TypeKey FragmentsExpected m/z Values
Mass Spectrometry (α-cleavage)[C₇H₁₁O]⁺111
[(CH₃)₂CHCO]⁺71
[C₆H₁₁]⁺83
[C₃H₇]⁺43

Kinetic and Thermodynamic Studies of Key Reactions of this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed kinetic and thermodynamic studies for key reactions involving this compound. While the compound is commercially available and its basic physical and chemical properties are documented in various chemical databases, in-depth research into its reaction kinetics and thermodynamics is not readily found in published peer-reviewed journals or major chemical data repositories.

Searches for rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for specific reactions like oxidation, reduction, or photochemical processes of this compound did not yield specific experimental or theoretical data. General information on related reactions, for instance, the Norrish Type I and Type II photochemical reactions common to ketones, provides a theoretical framework for its potential reactivity. However, quantitative data specific to this compound is absent from the accessible literature.

Similarly, investigations into the kinetics of its reactions with common reagents like hydroxyl radicals or its enolization thermodynamics have not been specifically reported for this compound. While studies exist for other ketones, including some cyclic and acyclic analogues, direct extrapolation of this data to this compound would be speculative and lack the scientific rigor required for this article.

The absence of such data precludes the creation of detailed data tables and in-depth discussion of research findings on the kinetic and thermodynamic aspects of its reactivity. This highlights an area where further scientific investigation is needed to fully characterize the chemical behavior of this compound.

Structural Elucidation and Spectroscopic Characterization of 1 Cyclohexyl 2 Methylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of 1-cyclohexyl-2-methylpropan-1-one is expected to show distinct signals for the protons of the cyclohexyl ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group.

The methine proton on the cyclohexyl ring, directly attached to the carbonyl carbon (α-proton), is expected to be the most downfield signal of the ring system due to this deshielding effect. The protons of the isopropyl group will also exhibit characteristic shifts and splitting patterns. The methine proton of the isopropyl group is expected to be a septet, coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
(CH₃)₂CH- 1.0 - 1.2 Doublet
Cyclohexyl -CH₂- (various) 1.1 - 1.9 Multiplet
(CH₃)₂CH- 2.8 - 3.2 Septet

Disclaimer: The data in this table is predicted based on typical chemical shifts for similar structural motifs and has not been experimentally verified from public sources.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of eight distinct carbon signals are anticipated, as the two methyl carbons of the isopropyl group are chemically equivalent. The most downfield signal will be that of the carbonyl carbon, typically found in the 200-220 ppm region for ketones. The carbons of the cyclohexyl ring and the isopropyl group will appear in the aliphatic region of the spectrum. The carbon of the cyclohexyl ring bonded to the carbonyl group and the methine carbon of the isopropyl group will be further downfield compared to the other aliphatic carbons.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 210 - 215
Cyclohexyl -CH-C=O 50 - 55
(CH₃)₂CH- 35 - 40
Cyclohexyl -CH₂- 25 - 30

Disclaimer: The data in this table is predicted based on typical chemical shifts for similar structural motifs and has not been experimentally verified from public sources. chemicalbook.com

While specific 2D NMR data for this compound is not publicly available, the expected correlations can be described.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. Key correlations would be observed between the methine proton of the isopropyl group and the protons of the two methyl groups. Additionally, correlations between the methine proton of the cyclohexyl ring and its adjacent methylene (B1212753) protons would be evident, helping to map out the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms as listed in the predicted data tables. For instance, the signal for the methine proton of the isopropyl group would correlate with the signal for the methine carbon of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, a key HMBC correlation would be expected between the protons of the isopropyl methyl groups and the carbonyl carbon, as well as the methine carbon of the isopropyl group. Similarly, the methine proton of the cyclohexyl ring would show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This is one of the most characteristic absorptions in an IR spectrum. Other significant absorptions will arise from the C-H stretching and bending vibrations of the aliphatic cyclohexyl and isopropyl groups. While a spectrum for the exact molecule is not publicly available, data for the related compound 1-cyclohexyl-1-propanone shows a strong C=O stretch around 1705 cm⁻¹. nist.govnist.gov

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aliphatic) 2850 - 3000 Medium to Strong
C=O stretch (ketone) 1700 - 1725 Strong

Disclaimer: The data in this table is predicted based on characteristic group frequencies and has not been experimentally verified from public sources.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not found in public databases, the expected spectrum would also show characteristic bands. The C=O stretch, while strong in the IR, is typically of medium to weak intensity in the Raman spectrum. Conversely, the C-C bond vibrations within the cyclohexyl ring and the isopropyl group are expected to give rise to distinct signals. The symmetric C-H stretching vibrations are also typically strong in Raman spectra. The combination of IR and Raman data would provide a more complete vibrational analysis of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak for this compound would appear at an m/z of 154, corresponding to its molecular weight. nih.gov

The fragmentation of the molecular ion is predictable based on the principles of organic mass spectrometry, where cleavage occurs at the weakest bonds and leads to the formation of stable carbocations. For this compound, the primary fragmentation pathways are expected to involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement.

Predicted Fragmentation Patterns:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

Loss of the isopropyl group ([CH(CH₃)₂]•) would result in the formation of the cyclohexylacylium ion at m/z 111 ([C₆H₁₁CO]⁺).

Loss of the cyclohexyl radical ([C₆H₁₁]•) would lead to the formation of the isobutyrylium ion at m/z 71 ([CH(CH₃)₂CO]⁺).

McLafferty Rearrangement: While less common for ketones without a gamma-hydrogen on a straight alkyl chain, intramolecular hydrogen transfer could lead to characteristic fragments.

The relative abundance of these fragment ions provides structural information. For instance, the stability of the resulting carbocation influences the intensity of the corresponding peak in the mass spectrum.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before their individual detection by mass spectrometry. For the analysis of this compound, a sample is vaporized and injected into a gas chromatograph. The compound travels through a capillary column, and its retention time is characteristic of its volatility and interaction with the column's stationary phase.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass is 154.135765 g/mol . nih.gov HRMS can confirm this exact mass, providing strong evidence for the molecular formula C₁₀H₁₈O and ruling out other possible isobaric compounds.

Advanced Spectroscopic Methods

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com While this compound itself is not chiral, its derivatives can be. For instance, the introduction of a chiral center, such as in (2S)-1-cyclohexyl-2-(methylamino)propan-1-one, would make the molecule amenable to ECD analysis. libretexts.org

ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds. nih.govnih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores and auxochromes in the molecule. For a chiral derivative of this compound, the carbonyl group would act as a chromophore, and its interaction with the chiral center would produce a characteristic ECD spectrum. By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of the chiral derivative can be unambiguously assigned.

Computational Molecular Modeling and Theoretical Studies on 1 Cyclohexyl 2 Methylpropan 1 One

Prediction of Spectroscopic Properties

Calculated Chiroptical Properties (e.g., ECD spectra, specific rotation)

Therefore, this article serves to report the current void in the scientific literature regarding the computational and theoretical chemistry of 1-Cyclohexyl-2-methylpropan-1-one. This highlights a potential area for future research, where computational methods could be applied to elucidate the structure-property relationships of this ketone.

Predicted Collision Cross Sections

Computational chemistry plays a pivotal role in the preliminary characterization of chemical compounds by predicting various physicochemical properties. One such important parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. This property is particularly relevant in analytical techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS).

The prediction of CCS values can be achieved through various computational modeling techniques. Machine learning models, for instance, have been developed based on extensive datasets of experimentally measured CCS values. These models utilize a range of molecular descriptors to establish a correlation between the chemical structure and its CCS. A study focused on non-intentionally added substances in food contact materials developed a support vector machine-based CCS prediction model. This model demonstrated that for a large set of chemicals, a significant correlation exists between the CCS and the ion's mass-to-charge ratio (m/z) aip.org. Such models are crucial for the tentative identification of unknown compounds where authentic standards are not available.

For this compound, a predicted CCS value has been computationally generated and is available in public databases. This value serves as a useful reference point for analytical chemists.

Compound NameMolecular FormulaPredicted Collision Cross Section (Ų)Source
This compoundC10H18O139.1PubChem

Reaction Mechanism Studies through Computational Methods

Detailed computational investigations into the reaction mechanisms of this compound, including transition state identification and the elucidation of reaction pathways, are not extensively available in the current body of scientific literature. Such studies would typically employ quantum mechanical methods to map out the potential energy surface of a reaction, providing insights into the energetics and geometries of reactants, transition states, and products.

Transition State Identification and Energy Barriers

A comprehensive search of peer-reviewed literature did not yield specific studies focused on the identification of transition states and the calculation of energy barriers for reactions involving this compound. Theoretical studies on similar ketones, such as cyclohexanone (B45756), have focused on unimolecular decomposition pathways, identifying various transition states and corresponding energy barriers for different reaction channels researchgate.net. However, direct analogous data for this compound is not publicly available.

Elucidation of Reaction Pathways

Similarly, specific computational studies elucidating the reaction pathways of this compound are not found in the public domain. Research on the photochemistry of related cyclic ketones like cyclohexanone has revealed complex reaction pathways, including ring-opening and the formation of various photoproducts, often involving both singlet and triplet excited states uci.edu. While these studies provide a framework for how a substituted cyclohexyl ketone might react, dedicated computational analysis is required to map the specific pathways for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment acs.org. These simulations can provide detailed information about the non-covalent interactions that govern the condensed-phase properties of a compound.

A thorough review of existing literature indicates that specific molecular dynamics simulation studies focused on the intermolecular interactions of this compound have not been published. General computational studies on ketones have explored intermolecular interactions, such as dipole-dipole interactions, which are significant in determining the physical properties of these compounds libretexts.org. Force fields have been developed for ketones to be used in molecular simulations to predict phase equilibria of mixtures nih.gov. However, specific findings regarding the intermolecular interaction profile of this compound from MD simulations are not available.

Advanced Applications in Organic Synthesis and Materials Science for 1 Cyclohexyl 2 Methylpropan 1 One

Role as a Versatile Synthetic Intermediate

The potential for 1-Cyclohexyl-2-methylpropan-1-one to serve as a versatile synthetic intermediate is suggested by the general reactivity of ketones. However, specific documented instances of its application are scarce.

Precursor for Complex Organic Molecules, Including Pharmaceuticals and Agrochemicals

There is currently no publicly available scientific literature or patent data that explicitly describes the use of this compound as a direct precursor in the synthesis of pharmaceuticals or agrochemicals. While cyclohexyl and ketone moieties are present in various bioactive molecules, the specific contribution of this particular compound as a starting material or key intermediate is not documented.

Building Block for Novel Chemical Structures

Similarly, the role of this compound as a building block for novel chemical structures is not well-established in the chemical literature. The combination of its cyclohexyl and isobutyryl groups could theoretically lead to interesting molecular architectures, but there are no specific examples of its utilization in the creation of new chemical entities.

Catalytic Applications of this compound Derivatives (e.g., as ligands in organometallic catalysis)

The transformation of the ketone functionality in this compound into other functional groups could yield derivatives that may act as ligands in organometallic catalysis. For instance, conversion to chiral amines or alcohols could provide ligands for asymmetric synthesis. However, there is no specific research detailing the synthesis of such derivatives from this compound and their subsequent application in catalysis.

Research in Functional Organic Materials

The incorporation of specific ketone structures into polymers and other organic materials can influence their physical and chemical properties. However, research into the use of this compound in this context appears to be limited.

Incorporation into Polymeric Architectures

No studies have been found that report the incorporation of this compound into polymeric architectures. The reactivity of the ketone could potentially be exploited for polymerization or for the functionalization of existing polymers, but this has not been described in the available literature.

Development of Specialty Organic Materials

There is no evidence to suggest that this compound has been utilized in the development of specialty organic materials with specific functional properties.

Analytical Methodologies for 1 Cyclohexyl 2 Methylpropan 1 One

Chromatographic Separation and Analysis

Chromatography, particularly liquid and gas chromatography, serves as the cornerstone for the analysis of 1-Cyclohexyl-2-methylpropan-1-one. These methods allow for the effective separation of the compound from complex mixtures, enabling precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The method employs a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is substituted with a volatile modifier such as formic acid to ensure compatibility. sielc.comsielc.com

Table 1: HPLC Method for this compound

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mode Reverse Phase (RP)
Detection Compatible with Mass Spectrometry (MS) with formic acid replacing phosphoric acid. sielc.comsielc.com

| Applications | Analytical separation, impurity isolation, preparative separation, pharmacokinetics. sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 3 µm) to achieve faster and more efficient separations. sielc.comsielc.com The established HPLC methods for this compound are directly applicable to UPLC systems, offering significant reductions in analysis time and solvent consumption. sielc.comsielc.com The use of UPLC is particularly advantageous for high-throughput screening and applications where rapid analysis is critical. The higher pressure tolerance of UPLC systems allows for the use of longer columns or higher flow rates, enhancing chromatographic resolution. hitachi-hightech.com

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and analyzing its presence in mixtures. Due to the compound's volatility, GC provides high-resolution separation and is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification.

Research has demonstrated the utility of GC in validating other quantitative methods for ketones. For instance, a high-throughput fluorescence assay for ketones was checked for accuracy using GC, which showed a strong correlation (R² > 0.995) between the GC peak area and the fluorescence signal for various ketone substrates. acs.org This high degree of consistency confirms that GC is a reliable and accurate quantification method for ketones like this compound. acs.org

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, aiming to isolate the target analyte from the sample matrix and minimize interference. mdpi.com For ketones in biological fluids, preanalytical steps may include prompt separation from cellular components and storage on ice to prevent the degradation of related compounds. nih.gov

For trace analysis of ketones from sources like stationary air emissions, samples can be collected by drawing the gas through a series of impingers containing a derivatizing agent. keikaventures.com The collected derivatives are then typically extracted using a solvent like methylene (B1212753) chloride, followed by a solvent exchange into a solvent compatible with the subsequent analysis, such as acetonitrile for HPLC. keikaventures.com

Derivatization is a common strategy employed to enhance the detectability of ketones, especially for HPLC with UV-Vis detection. keikaventures.com Ketones are often colorless and lack a strong chromophore, making them difficult to detect at low concentrations. acs.org

2,4-Dinitrophenylhydrazine (DNPH): This is a classic and widely used reagent that reacts with the carbonyl group of ketones to form 2,4-dinitrophenylhydrazones. acs.orgkeikaventures.com These derivatives are brightly colored and strongly absorb UV light, significantly improving detection limits in HPLC-UV analysis. keikaventures.com

para-Methoxy-2-amino benzamidoxime (B57231) (PMA): More recently, fluorogenic probes have been developed for high-throughput screening. PMA reacts with ketones to form a fluorescent product, enabling highly sensitive detection in microtiter plates. acs.org

Quantitative Analytical Methods

Several methods are available for the quantitative analysis of this compound, leveraging both chromatographic and spectroscopic techniques.

Chromatographic Methods: HPLC and GC are the primary methods for quantification. Following separation, the analyte is detected and the signal (e.g., peak area) is proportional to its concentration. For HPLC, quantification is often performed using a UV-Vis detector after derivatization with an agent like DNPH. keikaventures.com GC, typically with an FID, is also a robust method for direct quantification. acs.org

Spectrophotometric and Fluorometric Methods: These methods are often used in high-throughput formats. The reaction of a ketone with a specific reagent produces a colored or fluorescent compound. The absorbance or fluorescence intensity is then measured, which correlates to the ketone's concentration. acs.orgekfusa.com For example, the PMA-based assay allows for the quantitative monitoring of ketones via fluorescence screening. acs.org Enzymatic assays are also used for specific ketone bodies, where the reaction produces a compound like NADH that can be quantified spectrophotometrically. nih.govekfusa.com The accuracy of these methods is typically validated against a reference chromatographic technique like GC. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.